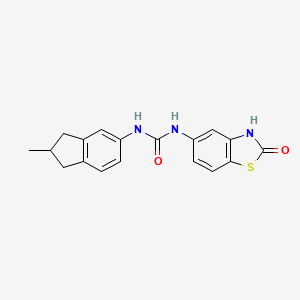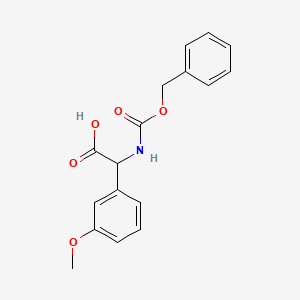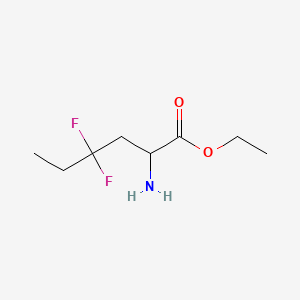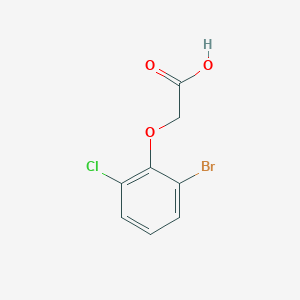
2-(2-Bromo-6-chlorophenoxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-6-chlorophenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-chlorophenoxy)acetic acid typically involves the reaction of 2-bromo-6-chlorophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product .
Industrial Production Methods
Industrial production of 2-(2-bromo-6-chlorophenoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-chlorophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phenoxyacetic acids, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .
Scientific Research Applications
2-(2-bromo-6-chlorophenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-chlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-6-chlorophenyl)acetic acid
- 2-(2-chlorophenoxy)acetic acid
- 2-(4-chlorophenoxy)acetic acid
Uniqueness
2-(2-bromo-6-chlorophenoxy)acetic acid is unique due to the presence of both bromo and chloro substituents on the phenoxy ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-(2-bromo-6-chlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
ICLCJRSSATVOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


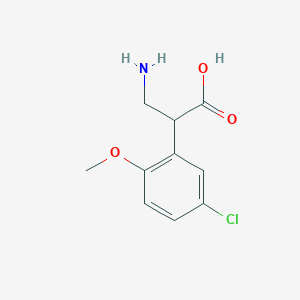

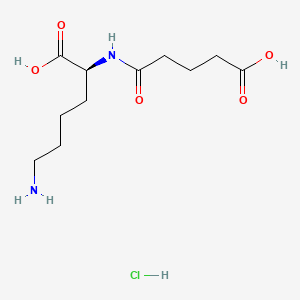
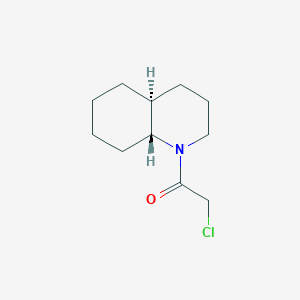
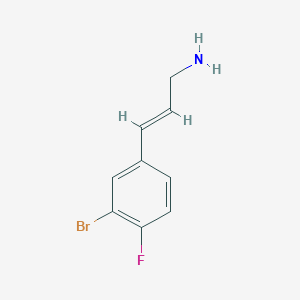
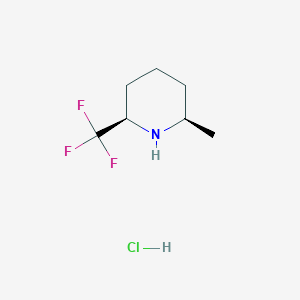
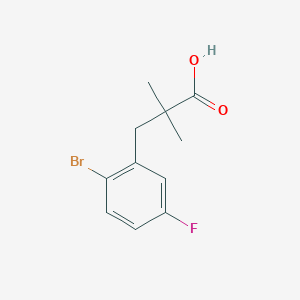
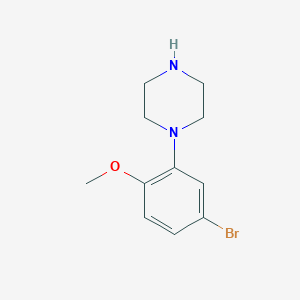
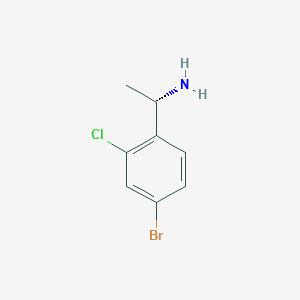
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)

